JTE 7-31 - 194358-72-0

JTE 7-31

Catalog Number: EVT-270883
CAS Number: 194358-72-0
Molecular Formula: C22H28N2O3
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JTE 7-31 is a selective cannabinoid receptor agonist. It is a reasonably highly selective CB2 agonist, but still retains appreciable affinity at CB1, with a Ki of 0.088nM at CB2 vs 11nM at CB1
Source and Classification

JTE 7-31 was developed through a collaborative effort among various research institutions focusing on drug discovery and development. Its classification falls under the category of novel chemical entities, specifically designed to modulate biological pathways associated with disease processes. The precise classification of JTE 7-31 may vary depending on its mechanism of action and target interactions.

Synthesis Analysis

The synthesis of JTE 7-31 involves several key steps, utilizing established methodologies in organic chemistry. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available precursors that are commercially sourced.
  2. Reagents: Various reagents are employed to facilitate chemical transformations, including coupling agents and catalysts.
  3. Reaction Conditions: The reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and purity.
  4. Purification: Post-synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product.

Technical parameters such as reaction time, solvent choice, and concentration are critical for ensuring the efficiency and reproducibility of the synthesis.

Molecular Structure Analysis

JTE 7-31 possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity.

  • Molecular Formula: The exact molecular formula is determined through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
  • 3D Structure: Computational modeling may be employed to visualize the three-dimensional conformation of JTE 7-31, highlighting important features such as stereochemistry and spatial arrangement of atoms.
  • Functional Groups: The presence of particular functional groups plays a crucial role in the compound's reactivity and interaction with biological targets.

Analyses using X-ray crystallography or computational chemistry can provide deeper insights into the molecular geometry and electronic properties of JTE 7-31.

Chemical Reactions Analysis

JTE 7-31 participates in various chemical reactions that are essential for its function as a therapeutic agent.

  1. Binding Interactions: The compound may undergo reversible binding with target proteins, influencing their activity.
  2. Metabolic Transformations: In biological systems, JTE 7-31 can be metabolized by enzymes, leading to the formation of active or inactive metabolites.
  3. Stability Studies: Investigations into the stability of JTE 7-31 under physiological conditions are crucial for understanding its pharmacokinetics.

These reactions are often studied using techniques such as enzyme assays or cell-based models to evaluate the compound's efficacy and safety profile.

Mechanism of Action

The mechanism of action for JTE 7-31 involves its interaction with specific molecular targets within biological pathways:

  1. Target Identification: Research efforts focus on identifying the primary protein or receptor that JTE 7-31 binds to, which is critical for its therapeutic effects.
  2. Signal Transduction Modulation: Upon binding, JTE 7-31 may modulate downstream signaling pathways, affecting cellular responses such as proliferation or apoptosis.
  3. Biochemical Assays: Various assays (e.g., Western blotting, ELISA) are employed to measure changes in target activity following treatment with JTE 7-31.

Understanding these mechanisms is pivotal for optimizing the compound's therapeutic potential and minimizing side effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of JTE 7-31 are essential for assessing its suitability for therapeutic applications:

  • Solubility: Solubility studies determine how well JTE 7-31 dissolves in various solvents, influencing its bioavailability.
  • Stability: Stability tests under different environmental conditions (e.g., temperature, pH) help predict shelf-life and storage requirements.
  • Melting Point and Boiling Point: These properties provide insights into the compound's phase behavior and thermal stability.

Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis may be employed to gather this data.

Applications

JTE 7-31 shows promise in various scientific applications:

  1. Therapeutic Development: Its potential use in treating specific diseases positions it as a candidate for drug development programs.
  2. Research Tool: As a small molecule probe, JTE 7-31 can be utilized in research settings to elucidate biological pathways and mechanisms.
  3. Pharmacological Studies: Investigations into its pharmacodynamics and pharmacokinetics contribute to understanding how it can be effectively used in clinical settings.

Ongoing research aims to further explore these applications, potentially leading to significant advancements in medical science related to JTE 7-31.

Cannabinoid Receptor Pharmacology of JTE 7-31

Structural Basis for CB2 Receptor Selectivity and Agonist Activity

JTE 7-31 (IUPAC: 2-(4-hydroxyphenethyl)-5-methoxy-4-(pentylamino)isoindolin-1-one; CAS: 194358-72-0) is a synthetic aminoalkylisoindolinone derivative developed as a peripherally-targeted cannabinoid agonist. Its molecular structure (C₂₂H₂₈N₂O₃; MW: 368.47 g/mol) features three domains critical for CB2 receptor engagement:

  • A pentylamino chain at C4 position enabling hydrophobic interactions within the CB2 orthosteric pocket
  • A phenolic hydroxyl group facilitating hydrogen bonding with Ser285 of the CB2 receptor's transmembrane helix 7
  • A methoxy-substituted isoindolinone core providing rigidity and planar geometry for optimal receptor docking [4] [5] [8]

Table 1: Structural Properties of JTE 7-31

PropertyValue
Molecular FormulaC₂₂H₂₈N₂O₃
Molecular Weight368.47 g/mol
Exact Mass368.2100 Da
Elemental CompositionC 71.71%; H 7.66%; N 7.60%; O 13.03%
IUPAC Name2-(4-hydroxyphenethyl)-5-methoxy-4-(pentylamino)isoindolin-1-one
CAS Number194358-72-0

Molecular modeling reveals the n-pentyl chain penetrates deeper into the CB2 binding pocket compared to CB1, exploiting a larger hydrophobic subpocket in CB2 (Val113, Leu108, and Phe183). The 4-hydroxyphenethyl moiety forms π-π stacking with Phe197 in CB2's extracellular loop 2—a residue replaced by Val196 in CB1, reducing binding complementarity [8].

Differential Binding Affinity Profiles at CB1 vs. CB2 Subtypes

JTE 7-31 exhibits nanomolar affinity for CB2 receptors (Kᵢ = 0.088 nM) with 125-fold selectivity over CB1 receptors (Kᵢ = 11 nM) in radioligand displacement assays using [³H]CP-55,940 [4] [5]. This binding profile positions it among the most selective CB2 agonists developed to date:

Table 2: Comparative Affinity of Selective CB2 Agonists

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity Ratio (CB2:CB1)
JTE 7-31110.088125:1
JWH-1336773.4199:1
HU-308>10,00022.7>440:1
AM12412803.482:1
GW405833204314146:1

The molecular basis for this selectivity involves divergent allosteric networks in CB1 vs. CB2. CB2's extracellular loop 2 (ECL2) adopts a helical conformation absent in CB1, creating a high-affinity ligand-binding crevice. Mutagenesis studies confirm that replacing CB1's ECL2 residues (e.g., Val196) with CB2-equivalent residues (Phe197) enhances JTE 7-31 binding by >80%, while reciprocal mutations in CB2 abolish affinity [3] [6] [10].

Intracellular Signaling Cascades Activated by CB2 Engagement

Upon binding CB2 receptors, JTE 7-31 triggers conformational activation of Gαᵢ/o proteins, initiating multiple signaling pathways:

Primary Gαᵢ/o-Dependent Pathways

  • Adenylyl cyclase inhibition: Dose-dependent suppression of cAMP (IC₅₀ = 3.2 nM) in CB2-transfected CHO cells
  • MAP kinase activation: Phosphorylation of ERK1/2 within 5 minutes (EC₅₀ = 1.8 nM), regulating immunomodulatory gene expression
  • PI3K/Akt stimulation: Enhanced Akt phosphorylation (Ser473) at 10–100 nM concentrations, promoting anti-apoptotic effects [3] [10]

Secondary Signaling Effects

  • Calcium mobilization: IP₃-mediated Ca²⁺ release from endoplasmic reticulum in immune cells at >10 nM concentrations
  • Ion channel modulation: Negative regulation of voltage-gated Caᵥ2.2 channels (K_d = 14 nM) in dorsal root ganglia neurons
  • β-arrestin recruitment: Minimal engagement compared to CB1-biased agonists, reducing desensitization [3] [7] [10]

Table 3: Functional Signaling Parameters of JTE 7-31 at CB2 Receptors

Signaling PathwayAssay SystemEC₅₀/K_d (nM)Maximum Efficacy
cAMP InhibitionCB2-CHO cells3.298% vs. full agonist
ERK1/2 PhosphorylationHuman neutrophils1.8100%
β-arrestin RecruitmentPathHunter β-arrestin assay>1000<20%
Ca²⁺ Release (Intracellular)HL-60 macrophages9.785%

Allosteric Modulation Potential in Heteromeric Receptor Complexes

JTE 7-31's pharmacological profile is complicated by emerging evidence of GPCR heteromerization. CB2 receptors form functional complexes with:

Heterodimers with Cannabinoid Receptors

  • CB2-CB1 heteromers: Exhibit altered G-protein coupling (switching from Gαᵢ to Gαₛ) upon JTE 7-31 binding, observed in co-immunoprecipitation studies
  • CB2-GPR55 complexes: Enhance PLCβ/IP₃ signaling in microglia despite JTE 7-31's low direct affinity for GPR55 (Kᵢ > 10,000 nM) [2] [7]

Non-Cannabinoid Receptor Interactions

  • α7 nAChR-CB2 complexes: Co-localization in basal forebrain cholinergic neurons amplifies JTE 7-31's inhibition of pro-inflammatory cytokines (TNF-α, IL-6)
  • Chemokine receptor heteromers: CXCR4-CB2 dimers in T cells show enhanced chemotaxis inhibition by JTE 7-31 (IC₅₀ = 0.7 nM) vs. CB2 alone (IC₅₀ = 2.1 nM) [2] [9]

These heteromers exhibit pharmacological fingerprinting distinct from monomeric CB2:

  • Positive cooperativity with subthreshold acetylcholine at α7 nAChR-CB2 complexes
  • Negative allosteric modulation by CB1 antagonists in CB1-CB2 heteromers
  • Altered JTE 7-31 binding kinetics (Koff reduced 3-fold in CXCR4-CB2 dimers) [2] [7] [9]

Key Implication: JTE 7-31's functional selectivity varies across tissues based on receptor dimerization states, explaining its context-dependent immunomodulatory effects.

Concluding Remarks

JTE 7-31 exemplifies the rational design of subtype-selective cannabinoid agonists through structural optimization targeting CB2-specific domains. Its 125-fold CB2 selectivity, biased signaling toward Gαᵢ/o pathways, and nuanced activity in heteromeric complexes position it as both a pharmacological tool and a therapeutic candidate for peripheral inflammatory disorders. Future research must address how receptor heteromerization in disease states alters its efficacy—a key consideration for clinical translation.

Properties

CAS Number

194358-72-0

Product Name

JTE 7-31

IUPAC Name

2-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-3H-isoindol-1-one

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H28N2O3/c1-3-4-5-13-23-21-19-15-24(14-12-16-6-8-17(25)9-7-16)22(26)18(19)10-11-20(21)27-2/h6-11,23,25H,3-5,12-15H2,1-2H3

InChI Key

FMUMUYFMLZGXJR-UHFFFAOYSA-N

SMILES

CCCCCNC1=C(C=CC2=C1CN(C2=O)CCC3=CC=C(C=C3)O)OC

Solubility

Soluble in DMSO

Synonyms

JTE 7-31;

Canonical SMILES

CCCCCNC1=C(C=CC2=C1CN(C2=O)CCC3=CC=C(C=C3)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.